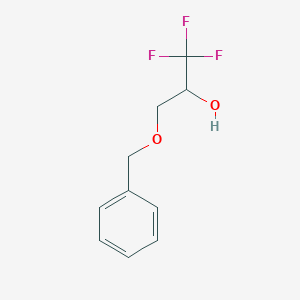

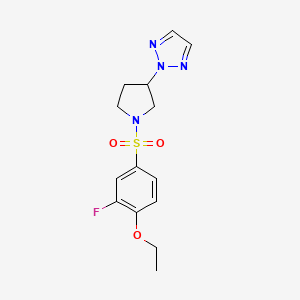

3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide .

Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a phenylpiperazinyl propyl group attached to a 3-phenylpropanamide moiety . Further structural analysis can be performed using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has shown that derivatives of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide have been synthesized and evaluated for their anticonvulsant activity. These compounds have displayed promising results in preclinical seizure models, indicating their potential as new hybrid anticonvulsant agents. These studies demonstrate the compound's ability to protect against seizures without impairing motor coordination, highlighting its therapeutic potential in epilepsy treatment (Kamiński et al., 2015), (Kamiński et al., 2016).

Neurokinin-1 Receptor Antagonism

Another study has reported the development of a water-soluble neurokinin-1 receptor antagonist with high affinity and orally active properties. This compound is effective in pre-clinical tests relevant to emesis and depression, suggesting its utility in treating these conditions (Harrison et al., 2001).

Histone Deacetylase Inhibition

Compounds related to this compound have been evaluated as novel histone deacetylase inhibitors (HDACi), a class of agents in the treatment of cancer and other disorders. These compounds have shown in vitro antiproliferative activity and remarkable stability in vivo, offering a promising approach for therapeutic applications (Thaler et al., 2010).

Direcciones Futuras

The future directions for the study of “3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide” could involve further investigation of its potential therapeutic applications, including its anti-inflammatory activities . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.

Mecanismo De Acción

Target of Action

It has been found to exhibit potent anti-inflammatory activities . Anti-inflammatory agents often target enzymes like cyclooxygenases (COX) or proteins such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) involved in the inflammatory response.

Mode of Action

Given its anti-inflammatory activity, it may inhibit the production of pro-inflammatory mediators or cytokines . It could potentially interfere with the signaling pathways that lead to the expression of these mediators, thereby reducing inflammation.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in inflammation. These could include the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes, key mediators of inflammation. By inhibiting enzymes in this pathway, the compound could reduce the production of these mediators and thereby decrease inflammation .

Result of Action

The compound has been found to exhibit potent anti-inflammatory effects in a carrageenan-induced rat paw edema model in vivo . This suggests that it can effectively reduce inflammation in this model, likely by inhibiting the production of pro-inflammatory mediators.

Análisis Bioquímico

Biochemical Properties

It has been synthesized and investigated for its anti-inflammatory activities using carrageenan-induced rat paw edema model in vivo . All the synthesized compounds were found to be potent anti-inflammatory agents .

Cellular Effects

Based on its anti-inflammatory properties, it can be inferred that it may influence cell function by modulating inflammatory pathways .

Dosage Effects in Animal Models

The dosage effects of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide in animal models have not been extensively studied. It has been shown to exhibit potent anti-inflammatory effects in a carrageenan-induced rat paw edema model .

Propiedades

IUPAC Name |

3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-15-24-16-18-25(19-17-24)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVCCKBDVVYMBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2426163.png)

![2-(4-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2426167.png)

![4-tert-butyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2426169.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2426170.png)

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2426171.png)

![7-Fluoro-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426172.png)

![1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2426173.png)

![6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2426174.png)

![N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide](/img/structure/B2426175.png)

![4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2426179.png)